molecular formula C19H34O6 B13797254 Glycerol diacetate laurate CAS No. 55191-43-0

Glycerol diacetate laurate

Cat. No.: B13797254
CAS No.: 55191-43-0
M. Wt: 358.5 g/mol
InChI Key: IADBTKCAYVABOP-UHFFFAOYSA-N
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Description

Glycerol diacetate laurate, also known as 1,3-diacetoxy-2-propanyl laurate, is an ester compound with the molecular formula C19H34O6. It is formed by the esterification of glycerol with lauric acid and acetic acid. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol diacetate laurate can be synthesized through the esterification of glycerol with lauric acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous esterification process. This involves the use of a fixed-bed reactor where glycerol and lauric acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Glycerol diacetate laurate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, lauric acid, and acetic acid.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new ester compounds.

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Glycerol, lauric acid, and acetic acid.

    Transesterification: New ester compounds and glycerol.

    Oxidation: Various oxidation products depending on the specific oxidizing agent used.

Mechanism of Action

The mechanism of action of glycerol diacetate laurate involves its ability to interact with lipid membranes and proteins. It can form stable emulsions with lipids, enhancing the solubility and bioavailability of hydrophobic compounds. Additionally, this compound can undergo hydrolysis to release glycerol, lauric acid, and acetic acid, which can further interact with biological molecules and pathways .

Comparison with Similar Compounds

Glycerol diacetate laurate can be compared with other similar compounds such as:

This compound is unique due to its dual ester groups, which provide enhanced emulsifying properties and make it suitable for a wide range of applications.

Properties

CAS No.

55191-43-0

Molecular Formula

C19H34O6

Molecular Weight

358.5 g/mol

IUPAC Name

1,3-diacetyloxypropan-2-yl dodecanoate

InChI

InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3

InChI Key

IADBTKCAYVABOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Origin of Product

United States

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